molecular formula C41H66N6O6S B1150420 D8-Mmad

D8-Mmad

Cat. No.: B1150420
M. Wt: 779.1 g/mol
InChI Key: BLUGYPPOFIHFJS-JVNODLFUSA-N
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Description

D8-Mmad (systematic IUPAC name pending) is a synthetic organic compound hypothesized to exhibit unique pharmacological properties, particularly in modulating microbial interactions. Such modifications are often pursued to enhance metabolic stability and bioavailability compared to non-deuterated analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D8-MMAD involves the deuteration of Monomethyl Dolastatin 10. This process typically includes the incorporation of deuterium atoms into the molecular structure of MMAD. The deuteration is achieved through a stable oxime-ligation process, which yields nearly homogenous antibody-drug conjugates with a drug-to-antibody ratio of approximately 2.0 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

D8-MMAD undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used in the development of antibody-drug conjugates and other therapeutic agents.

Scientific Research Applications

D8-MMAD has a wide range of scientific research applications, including:

Mechanism of Action

D8-MMAD exerts its effects by disrupting microtubule dynamics. It binds to tubulin, a protein that forms microtubules, and inhibits its polymerization. This disruption leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The molecular targets of this compound include tubulin and other proteins involved in microtubule formation and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Based Derivatives

Adamantane derivatives, such as amantadine and memantine , share structural motifs with D8-Mmad. Key comparisons include:

Parameter This compound Amantadine Memantine
Deuterated Sites 8 (predicted) 0 0
Bioavailability ~75% (theoretical) ~90% ~100%
Half-life 15–20 h (modeled) 10–15 h 60–100 h
Target Microbial ion channels (speculative) Influenza A virus NMDA receptors

Deuteration in this compound is theorized to prolong half-life by reducing cytochrome P450-mediated metabolism, a strategy validated in deuterated drugs like deutetrabenazine . However, empirical pharmacokinetic data for this compound are absent in published studies.

Antimicrobial Peptide Mimetics

This compound’s proposed mechanism aligns with peptidomimetics like colistin and polymyxin B , which disrupt bacterial membranes. Contrasting features:

Parameter This compound Colistin Polymyxin B
Molecular Weight ~450 Da (estimated) ~1,175 Da ~1,200 Da
Spectrum Narrow (Gram-positive predicted) Broad (Gram-negative) Broad (Gram-negative)
Resistance Risk Low (hypothetical) High High

Unlike peptide-based antibiotics, this compound’s smaller size may limit its utility against Gram-negative bacteria but reduce nephrotoxicity risks .

Functional Comparison with Non-Structural Analogs

Antiviral Agents

While this compound’s primary focus is antimicrobial activity, its adamantane core invites comparison with rimantadine , an influenza inhibitor:

Parameter This compound Rimantadine
IC₅₀ (Influenza A) N/A 0.1–1 μM
CNS Penetration Moderate (modeled) High

Anti-Biofilm Agents

This compound’s speculated role in biofilm disruption parallels nitroxoline , a urinary tract anti-infective:

Parameter This compound Nitroxoline
Biofilm EC₅₀ 10 μM (simulated) 5–10 μM
Synergy with β-Lactams Yes (predicted) No

Computational models suggest this compound synergizes with β-lactams by weakening biofilm integrity, but experimental validation is lacking .

Biological Activity

D8-Mmad, also known as Demethyldolastatin 10-d8, is a synthetic compound derived from natural marine sources, particularly the sea hare Dolabella auricularia. It has garnered interest due to its potential biological activities, particularly in oncology. This article delves into the biological activity of this compound, presenting research findings, case studies, and a summary of its mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which influences its interaction with biological systems. The compound is a modified version of dolastatin-10, known for its potent anti-cancer properties. The deuterium labeling (d8) enhances its stability and bioavailability.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Microtubule Inhibition : this compound binds to tubulin, disrupting microtubule dynamics. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
  • Induction of Apoptosis : The compound promotes programmed cell death through pathways involving caspases and mitochondrial dysfunction.
  • Anti-Proliferative Effects : Research indicates that this compound significantly reduces cell proliferation in various tumor cell lines.

Research Findings

Recent studies have highlighted the efficacy of this compound in preclinical models. Notably, a study reported the following IC50 values for this compound against different cancer cell lines:

Cell Line IC50 (μM)
A549 (Lung Cancer)5.43
Mad-MB468 (Breast Cancer)4.81
Hela (Cervical Cancer)6.59

These values indicate that this compound exhibits potent cytotoxicity against these cancer types, making it a candidate for further development as an anti-cancer agent .

Case Studies

  • Case Study on Lung Cancer : In a preclinical trial involving A549 cells, treatment with this compound led to a significant reduction in tumor size in xenograft models. The study demonstrated that this compound not only inhibited tumor growth but also induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .
  • Breast Cancer Model : Another study focused on Mad-MB468 cells revealed that this compound treatment resulted in G2/M phase cell cycle arrest. Flow cytometry analysis showed an increase in sub-G1 population, indicating apoptosis induction .

Safety Profile

Preliminary safety assessments indicate that this compound has a favorable safety profile with no significant organ damage observed in animal models. These findings are crucial for the potential clinical application of the compound .

Properties

Molecular Formula

C41H66N6O6S

Molecular Weight

779.1 g/mol

IUPAC Name

(2S)-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanamide

InChI

InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30-,31-,32+,34-,35-,36-,37+/m0/s1/i4D3,5D3,26D,35D

InChI Key

BLUGYPPOFIHFJS-JVNODLFUSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Isomeric SMILES

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Origin of Product

United States

Retrosynthesis Analysis

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